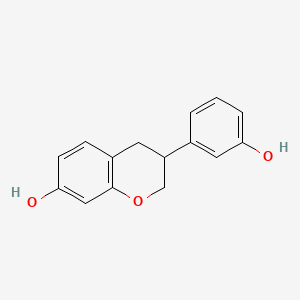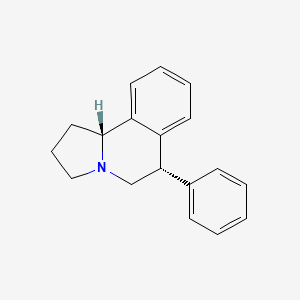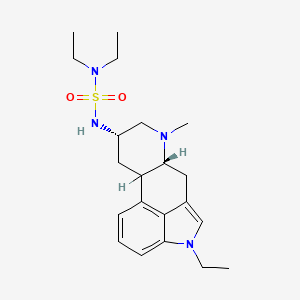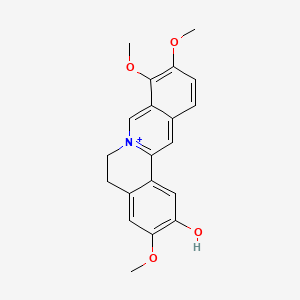
Columbamine
Vue d'ensemble
Description
Columbamine is an organic heterotetracyclic compound and a berberine alkaloid with the molecular formula C20H20NO4This compound is found in various plants, including Plumeria rubra and Rhizoma Coptidis . This compound has a molecular weight of 338.4 g/mol and is soluble in dimethyl sulfoxide (DMSO) .
Applications De Recherche Scientifique
Columbamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: this compound has been studied for its role in inhibiting the proliferation of cancer cells, particularly in colon and glioma cancers
Industry: this compound is used in the production of herbal medicines and dietary supplements.
Mécanisme D'action
Columbamine is a bioactive alkaloid that has been identified as an effective compound with various pharmacological effects . This article will explore the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the Wnt/β-catenin signaling pathway and the PTEN/AKT signaling pathway . These pathways play crucial roles in cell proliferation, migration, and apoptosis, which are key processes in the development and progression of diseases like cancer .
Mode of Action
This compound interacts with its targets by inhibiting the signaling transduction and key factors expression of the Wnt/β-catenin signaling pathway . It also prevents the phosphorylation of AKT and promotes the expression of PTEN in the PTEN/AKT signaling pathway . These interactions result in significant changes in the cellular processes controlled by these pathways.
Biochemical Pathways
The Wnt/β-catenin and PTEN/AKT signaling pathways are the primary biochemical pathways affected by this compound . By inhibiting these pathways, this compound can suppress the proliferation, migration, and invasion processes of cancer cells, and promote their apoptosis .
Pharmacokinetics
It is known that this compound undergoes extensive metabolism after administration, which results in its low plasma exposure . The metabolites of this compound, such as berberrubine and demethyleneberberine, also exhibit similar pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of the proliferation, migration, and invasion processes of cancer cells, and a dramatic promotion of the apoptosis rate of these cells . These effects contribute to the suppression of the development of diseases like cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can interact with this compound, potentially affecting its action . .
Analyse Biochimique
Biochemical Properties
Columbamine plays a significant role in biochemical reactions, particularly in the biosynthesis of alkaloids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is this compound O-methyltransferase, which catalyzes the formation of tetrahydropalmatin in the alkaloid biosynthetic pathways of Stephania and Ranunculaceae . This enzyme-mediated reaction is crucial for the production of bioactive alkaloids, which have medicinal properties.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in alkaloid biosynthesis in transgenic tobacco plants . Additionally, it can impact cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as this compound O-methyltransferase, and modulates their activity . This interaction leads to the production of bioactive alkaloids, which can exert various biological effects. Furthermore, this compound can influence gene expression by regulating the transcription of genes involved in alkaloid biosynthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular function, including changes in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating gene expression and metabolic pathways. At high doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where the biological activity of this compound changes significantly with increasing dosage . It is important to determine the optimal dosage to maximize its therapeutic potential while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of alkaloids. It interacts with enzymes and cofactors that are essential for these pathways. For example, this compound O-methyltransferase catalyzes the methylation of this compound, leading to the production of tetrahydropalmatin . This reaction is a key step in the alkaloid biosynthetic pathway and is crucial for the formation of bioactive compounds.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Studies have shown that this compound can be transported across cell membranes and accumulate in specific tissues, where it exerts its biological effects . Understanding the transport and distribution of this compound is important for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to various subcellular structures, including the cytoplasm, nucleus, and organelles . Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Columbamine can be synthesized from berberine hydrochloride. The process involves adding xylene and trichloroacetic acid to berberine hydrochloride and reacting at a predetermined temperature for a specific period. The reaction mixture is then crystallized by adding water .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as the roots of Berberis aristata. The extraction process involves using solvents like methanol and acetonitrile, followed by purification using high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Columbamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydrothis compound .
Comparaison Avec Des Composés Similaires
Columbamine is part of the protoberberine alkaloid family, which includes compounds like berberine, berberrubine, thalifendine, demethyleneberberine, and jatrorrhizine .
Comparison:
Berberine: Known for its broad-spectrum antibacterial and antidiabetic properties.
Berberrubine: Exhibits higher efflux capacity compared to this compound.
Thalifendine and Demethyleneberberine: Have lower efflux capacities and different pharmacological profiles.
Jatrorrhizine: Similar to this compound in terms of efflux capacity but differs in its specific biological activities.
This compound stands out due to its unique combination of anti-cancer properties and its ability to modulate multiple signaling pathways, making it a versatile compound for various scientific and medical applications.
Propriétés
IUPAC Name |
3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFOFDHQVIODOQ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189766 | |
| Record name | Columbamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-36-1 | |
| Record name | Columbamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Columbamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Columbamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLUMBAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4808FEJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


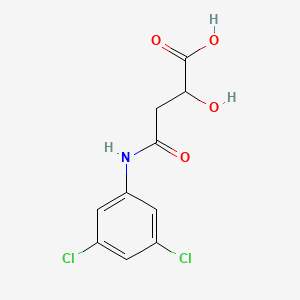
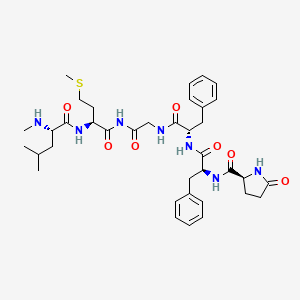
![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)
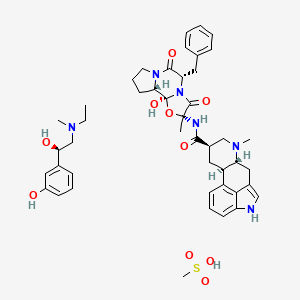
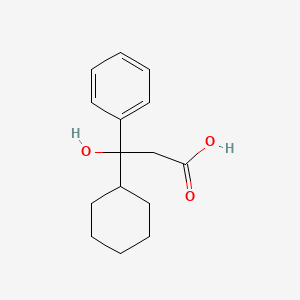
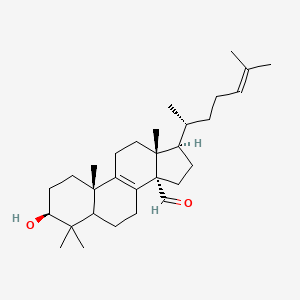
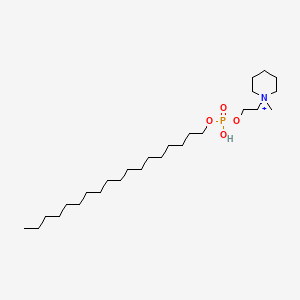
![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)
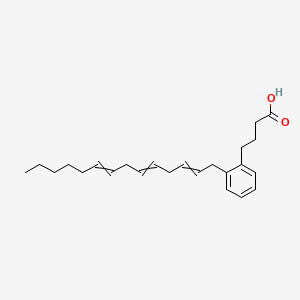
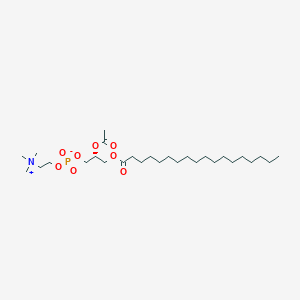
![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)
